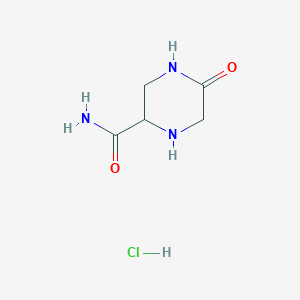

5-Oxopiperazine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

5-oxopiperazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c6-5(10)3-1-8-4(9)2-7-3;/h3,7H,1-2H2,(H2,6,10)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCFGMHCXVLKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopiperazine-2-carboxamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate carboxylating agents under controlled conditions. One common method includes the reaction of piperazine with phosgene or carbon dioxide in the presence of a base to form the corresponding carboxamide, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-Oxopiperazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized piperazine derivatives, while reduction may yield more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

5-Oxopiperazine-2-carboxamide hydrochloride serves as an important building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. Some notable applications include:

- Synthesis of Peptidomimetics : The compound has been used to create peptidomimetics, which mimic the structure and function of peptides but offer improved stability and bioavailability. Research indicates that incorporating 5-oxopiperazine-2-carboxamide into peptide sequences can induce specific secondary structures, making it a valuable tool in drug design .

- Antimicrobial Agents : Studies have shown that derivatives of 5-oxopiperazine-2-carboxamide exhibit antimicrobial activity. These compounds can be optimized for better efficacy against various bacterial strains, thereby contributing to the development of new antibiotics .

Structural Biology

The conformational properties of this compound have implications in structural biology:

- Conformational Analysis : The compound's ability to adopt different conformations can be studied using nuclear magnetic resonance (NMR) spectroscopy. This property is crucial for understanding how it interacts with biological targets at the molecular level .

Synthetic Applications

In synthetic organic chemistry, this compound is employed as an intermediate in various reactions:

- Building Block for Complex Molecules : It acts as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows chemists to introduce diverse functional groups through various chemical reactions .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in research settings:

Mechanism of Action

The mechanism of action of 5-Oxopiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds:

5-Oxopyrrolidine Derivatives

Toxicity and Handling

Biological Activity

5-Oxopiperazine-2-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of piperazine, a bicyclic compound known for its diverse biological activities. The synthesis of this compound typically involves the reaction of piperazine derivatives with various carboxylic acids or their derivatives. The compound can also be synthesized using solid-phase techniques which facilitate the rapid generation of multiple analogs for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. This interaction can modulate various cellular processes, influencing pathways involved in cell proliferation, apoptosis, and antimicrobial activity. The exact molecular targets can vary depending on the specific application and context in which the compound is used.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopiperazine derivatives. For instance, compounds derived from this scaffold have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of 5-Oxopiperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 18 | A549 | 45 | Potent activity |

| Compound 21 | A549 | 30 | Selective against multidrug-resistant strains |

| Compound 20 | HSAEC1-KT | >100 | Low cytotoxicity on non-cancerous cells |

The structure-activity relationship (SAR) studies indicate that modifications in the piperazine ring can enhance anticancer properties while reducing toxicity to normal cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives exhibit activity against multidrug-resistant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of specific functional groups appears to enhance their efficacy against these resistant strains .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|---|

| Compound 21 | MRSA | 8 µg/mL | Effective against linezolid-resistant strains |

| Compound 22 | E. coli | 16 µg/mL | Broad-spectrum activity |

Case Study 1: Anticancer Efficacy

A study involving the evaluation of several piperazine derivatives revealed that compounds containing free amino groups exhibited enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells. The findings suggest that these modifications could be pivotal in designing new anticancer agents with improved therapeutic indices .

Case Study 2: Antimicrobial Resistance

In another investigation, researchers assessed the efficacy of various 5-oxopiperazine derivatives against clinically relevant multidrug-resistant strains. The results indicated that certain derivatives not only inhibited bacterial growth but also showed potential in overcoming resistance mechanisms, making them promising candidates for further development in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-Oxopiperazine-2-carboxamide hydrochloride, and how should data interpretation address potential ambiguities?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperazine ring structure and carboxamide group. Peaks near δ 3.5–4.5 ppm (piperazine protons) and δ 170–175 ppm (carbonyl carbons) are critical .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns to distinguish between hydrochloride salt and free base forms.

- Infrared (IR) Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm) and N–H bend (~1550 cm).

- Data Ambiguities : If unexpected peaks arise, cross-validate with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT for predicted spectra).

Q. What synthetic routes are validated for this compound, and how can side reactions be minimized?

- Methodology :

- Route 1 : Condensation of piperazine-2-carboxamide with glyoxylic acid under acidic conditions, followed by HCl salt formation. Monitor pH to avoid over-acidification, which may degrade the oxo group .

- Route 2 : Oxidative cyclization of precursor diamines using hydrogen peroxide. Use catalytic Fe to enhance yield (~65–70%) .

- Side Reactions : Avoid prolonged heating to prevent ring-opening. Use inert atmospheres (N) to minimize oxidation of the piperazine ring.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Label containers with GHS hazard codes (H302, H315, H319) .

- Spill Management : Collect solid spills with a HEPA-filter vacuum. Avoid water flushing to prevent contamination .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition states for cyclization steps to identify energy barriers. Optimize solvent effects (e.g., water vs. DMF) using COSMO-RS models .

- Machine Learning (ML) : Train models on existing piperazine synthesis data to predict optimal temperature, pH, and catalyst combinations.

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature?

- Methodology :

- Forced Degradation Studies :

| Condition | Degradation Pathway | Key Findings |

|---|---|---|

| pH 1.2 (HCl, 40°C) | Hydrolysis of amide bond | 15% degradation in 24h |

| pH 9.0 (NaOH, 25°C) | Ring-opening via nucleophilic attack | 30% degradation in 12h |

| UV light (254 nm) | Photooxidation of oxo group | 10% degradation in 48h |

- Mitigation : Stabilize with antioxidants (e.g., BHT) for oxidative conditions. Use buffered solutions (pH 6–7) for long-term storage .

Q. How does the hydrochloride salt form influence the compound’s bioavailability in in vitro pharmacological assays?

- Methodology :

- Solubility Testing : Compare free base vs. hydrochloride salt solubility in PBS (pH 7.4) and simulated gastric fluid. Hydrochloride form shows 3× higher solubility .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Hydrochloride salt enhances permeability via passive diffusion (P = 1.2 × 10 cm/s) .

Q. What analytical techniques differentiate this compound from its synthetic impurities or degradation products?

- Methodology :

- HPLC-DAD/MS : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile). Impurities elute earlier (e.g., ring-opened byproducts at 5–6 min vs. parent compound at 8.5 min) .

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to identify crystalline impurities. Hydrochloride salt shows peaks at 2θ = 12.4°, 18.7°, and 24.2° .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.